![molecular formula C13H12FN5 B012124 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine CAS No. 101155-02-6](/img/structure/B12124.png)
9-(2-fluorobenzyl)-6-(methylamino)-9H-purine
Overview
Description
Synthesis Analysis 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine has been synthesized through various methods. Kelley and McLean (1986) detailed its synthesis from nine different precursors, including the methylation of 6-chloro-9-(2-fluorobenzyl)-9H-purine and the alkylation of 6-methylaminepurine (Kelley & McLean, 1986).
Molecular Structure Analysis The molecular structure of this compound involves a purine backbone substituted with fluorobenzyl and methylamino groups. This structure has been analyzed in various studies for its interaction with other molecules and potential therapeutic applications, though specific studies focusing solely on its molecular structure analysis were not identified in the current search.
Chemical Reactions and Properties Research on this compound often explores its derivatives and analogues, investigating their synthesis and biological activity. For example, Kelley et al. (1995) synthesized analogues with isosteric replacements of the imidazole ring atoms (Kelley et al., 1995).
Physical Properties Analysis The physical properties of this compound, such as solubility, melting point, and stability, are essential for understanding its behavior in different environments. However, specific research detailing these properties was not identified in the current search.
Chemical Properties Analysis The chemical properties, including reactivity with other compounds and stability under various conditions, are crucial for the compound's application in research and potential therapeutic uses. Studies like those by Kelley et al. (1989) exploring the antiviral activity of related purine derivatives provide insight into the chemical behavior of these compounds (Kelley et al., 1989).
Scientific Research Applications
Anticonvulsant Activity : This compound is identified as a potent anticonvulsant agent. It has shown protective effects against maximal electroshock-induced seizures in rats, indicating its potential use in treating convulsions or epilepsy (Kelley et al., 1995). Similar findings were also reported in another study, which classified it as a new class of anticonvulsant agents (Kelley et al., 1988).
Synthesis from Precursors : The synthesis of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine from various precursors has been documented, highlighting its chemical versatility and potential for varied scientific applications (Kelley & McLean, 1986).
Antifungal Activity : This compound exhibited significant antifungal activity, particularly against Candida albicans, with a minimum inhibitory concentration (MIC) of 3.12 microg/mL. This suggests its potential application in the treatment of fungal infections (Tunçbilek et al., 2009).
Antirhinoviral Activity : It has shown substantial activity against rhinoviruses, suggesting its potential use as an antiviral agent. This includes its analogues, which have also demonstrated efficacy against rhinovirus type 1B in vitro (Kelley et al., 1990).
Electrostatic Isopotential Maps : Its analogues have distinct electrostatic isopotential maps, which could be related to their anticonvulsant activity. This indicates the significance of electronic properties in the pharmacological effectiveness of these compounds (Kelley et al., 1995).
Future Directions
Mechanism of Action
Target of Action
The primary target of BW-A 78U is PDE4 (Phosphodiesterase 4) . PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline.
Mode of Action
BW-A 78U acts as a PDE4 inhibitor . By inhibiting PDE4, it prevents the breakdown of cAMP, thereby increasing the levels of cAMP within the cell. This can lead to a variety of effects, depending on the specific cell type and the signaling pathways that are activated.
Biochemical Pathways
The increase in cAMP levels caused by BW-A 78U can affect multiple biochemical pathways. For instance, cAMP is known to activate protein kinase A (PKA), which can phosphorylate a variety of target proteins, leading to changes in cell behavior .
Result of Action
The cellular and molecular effects of BW-A 78U’s action depend on the specific context in which it is used. For example, by increasing cAMP levels, it could potentially influence processes such as cell proliferation, inflammation, and apoptosis .
Action Environment
The action, efficacy, and stability of BW-A 78U can be influenced by various environmental factors. These might include the presence of other drugs, the pH of the environment, the presence of certain ions or molecules, and the specific characteristics of the target cells .
properties
IUPAC Name |
9-[(2-fluorophenyl)methyl]-N-methylpurin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5/c1-15-12-11-13(17-7-16-12)19(8-18-11)6-9-4-2-3-5-10(9)14/h2-5,7-8H,6H2,1H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZABAGHILOTTOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
101190-60-7 (hydrochloride) | |
Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101155026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50143759 | |
Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101155-02-6 | |
Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101155026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BW-A 78U | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX8S5Q0N0S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine in anticonvulsant research?
A1: this compound, often referred to as BW A78U, has been instrumental in anticonvulsant research due to its potent activity against seizures. While its exact mechanism of action remains unclear, studies suggest that it does not exert its effects through benzodiazepine receptors or by influencing adenosine neurotransmission. []
Q2: Have structural modifications been explored to enhance the anticonvulsant properties of this compound?
A2: Yes, numerous studies have investigated the structure-activity relationship (SAR) of this compound. Researchers have synthesized and evaluated various analogues by substituting the imidazole ring, introducing a 3-deaza modification, and exploring other structural variations. [, , , ]
Q3: What is the impact of replacing the imidazole ring in this compound?
A3: Replacing the imidazole ring with pyrrolo[2,3-d]-, pyrazolo[3,4-d]-, or triazolo[4,5-d]pyrimidine counterparts resulted in reduced anticonvulsant activity against maximal electroshock-induced seizures (MES) in rats. Interestingly, these differences were not solely attributable to variations in pKa or lipophilicity. Instead, computational analysis revealed distinct electrostatic isopotential maps for each heterocycle, suggesting their potential influence on anticonvulsant activity. []
Q4: Has the crystal structure of this compound hydrochloride been determined?
A6: Yes, the crystal structure of this compound hydrochloride has been elucidated. [] This structural information can be valuable for understanding the molecule's interactions with potential targets and guiding further drug design efforts.
Q5: Are there any conformationally constrained analogues of this compound?
A7: Researchers have synthesized conformationally constrained analogues of this compound. [, ] These analogues could provide insights into the bioactive conformation of the parent compound and potentially lead to derivatives with improved pharmacological properties.
Q6: Beyond its anticonvulsant activity, does this compound exhibit other pharmacological effects?
A8: Studies have explored the anxiolytic and sedative properties of this compound. [] These investigations suggest that the compound might have a broader pharmacological profile beyond its anticonvulsant effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.